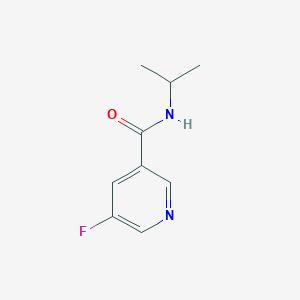

5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide

Description

5-Fluoro-N-(propan-2-yl)pyridine-3-carboxamide is a fluorinated pyridine derivative featuring a carboxamide group at the 3-position of the pyridine ring and an isopropyl substituent on the amide nitrogen. Such compounds are of interest in medicinal chemistry and agrochemical research due to their structural versatility and tunable properties.

Properties

IUPAC Name |

5-fluoro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULAZXUFZUFJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CN=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .

Industrial Production Methods

Industrial production of fluorinated pyridines, including 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide, leverages high availability of fluorinated synthetic blocks and effective fluorinating reagents . The process is optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide with analogs differing in substituent positions, fluorine placement, and amide substituents. Key structural variations and their implications are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyridine Carboxamide Derivatives

Substituent Position and Electronic Effects

- Pyridine Carboxamide Position : Moving the carboxamide group from position 3 (as in the target compound) to position 2 (e.g., N,N-diethyl-3-fluoropyridine-2-carboxamide ) alters steric and electronic interactions. Position 3 may enhance planarity for π-stacking in biological systems.

- Fluorine Placement : Fluorine at position 5 (target compound) vs. position 3 (N,N-diethyl-3-fluoropyridine-2-carboxamide ) affects electron distribution. Fluorine at position 5 may deactivate the pyridine ring more effectively, influencing reactivity in cross-coupling reactions.

Amide Substituent Variations

- Isopropyl vs. Conversely, aromatic substituents (e.g., 2,4-difluorophenyl in ) may enhance binding to hydrophobic pockets in proteins.

Research Findings and Limitations

While direct comparative data (e.g., solubility, bioactivity) for 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide are scarce in the provided evidence, insights can be extrapolated:

- Synthetic Yields : Analogous compounds like N,N-diethyl-3-fluoropyridine-2-carboxamide exhibit moderate yields (33% ), suggesting challenges in optimizing reactions for fluorinated pyridines.

- Computational Modeling : demonstrates the use of pyridine-3-carboxamides in machine learning models to predict molecular properties, underscoring their relevance in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.